molecular formula C21H24N4O4S B11319881 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11319881
M. Wt: 428.5 g/mol
InChI Key: LPAWOUUWHJTIHU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methoxy and methylsulfamoyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Attachment of the propan-2-yl phenyl group: This step can be accomplished through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
    • 5-[4-methoxyphenyl]-1H-pyrazole-3-carboxamide
    • 5-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide

Uniqueness

The presence of both methoxy and methylsulfamoyl groups in this compound makes it unique compared to other pyrazole derivatives

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H24N4O4S/c1-13(2)14-5-8-16(9-6-14)23-21(26)18-12-17(24-25-18)15-7-10-19(29-4)20(11-15)30(27,28)22-3/h5-13,22H,1-4H3,(H,23,26)(H,24,25)

InChI Key

LPAWOUUWHJTIHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC

Origin of Product

United States

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